molecular formula C22H13BrFN3O B2589782 (Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline CAS No. 313954-99-3

(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline

Cat. No.: B2589782
CAS No.: 313954-99-3
M. Wt: 434.268
InChI Key: TZXKGBDFDBDPOS-LVWGJNHUSA-N
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Description

(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline is a heterocyclic compound featuring a benzimidazole core fused to a chromene scaffold. Key structural elements include:

  • A 6-bromo substituent on the chromene ring, enhancing electrophilic reactivity and steric bulk.
  • A (Z)-configuration at the chromen-2-ylidene double bond, influencing molecular geometry and intermolecular interactions.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-bromo-N-(4-fluorophenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3O/c23-14-5-10-20-13(11-14)12-17(21-26-18-3-1-2-4-19(18)27-21)22(28-20)25-16-8-6-15(24)7-9-16/h1-12H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXKGBDFDBDPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline, also referred to as a chromenyl-benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure combines elements known for their pharmacological properties, particularly in antimicrobial and anticancer applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H14BrN3O
Molecular Weight416.27 g/mol
Boiling Point606.1 ± 65.0 °C (Predicted)
Density1.50 ± 0.1 g/cm³ (Predicted)
pKa10.50 ± 0.10 (Predicted)

These properties suggest a stable compound suitable for further biological evaluations .

Antimicrobial Activity

Recent studies have reported that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of coumarin and benzimidazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Activity : A study on related chromenyl derivatives indicated that certain compounds displayed minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, with values ranging from 12.5 to 50 µg/mL. These findings suggest that the structural features of the chromenyl framework contribute to enhanced antibacterial efficacy .
  • Anticancer Potential : Another investigation highlighted the anticancer activity of compounds within this chemical class, demonstrating effectiveness in inhibiting the growth of colon cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets, including enzymes involved in nucleic acid synthesis and cellular signaling pathways. The presence of both benzimidazole and chromene moieties is believed to enhance its binding affinity to these targets.

Scientific Research Applications

Synthesis Pathways

Research indicates that (Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline can be synthesized through various methodologies involving the reaction of substituted chromenes with benzimidazole derivatives. For instance, synthesis routes typically involve:

  • Condensation Reactions : These reactions often utilize hydrazine derivatives to form imines, which are crucial intermediates in the synthesis of this compound.
  • Functionalization of Chromenes : The introduction of bromine and fluorine substituents enhances biological activity and solubility.

Biological Activities

The biological relevance of this compound has been explored in several studies:

  • Antitumor Activity : Some derivatives of related compounds have shown promising results against liver carcinoma cell lines (e.g., HEPG2). The incorporation of the benzimidazole moiety has been linked to enhanced cytotoxic effects against cancer cells .
  • Antimicrobial Properties : Compounds containing chromene and benzimidazole structures have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties, making it a candidate for further investigation in infectious disease treatments.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives might inhibit specific enzymes involved in tumor progression or microbial resistance, although detailed mechanistic studies are required to validate these findings.

Case Studies and Research Findings

Several case studies have investigated the synthesis and application of compounds related to this compound:

Case Study 1: Antitumor Activity Evaluation

A study conducted on synthesized derivatives demonstrated that certain compounds exhibited significant cytotoxicity against liver carcinoma cells. The results indicated that modifications to the chromene structure could enhance antitumor efficacy .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of related chromen derivatives highlighted the importance of structural modifications in achieving desired biological activities. Techniques such as NMR spectroscopy and X-ray crystallography were utilized to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

Formation of Chromen-2-ylidene Core

The chromen-2-ylidene moiety (a coumarin-derived enamine) likely forms through a condensation reaction between a ketone and an amine. For example:

  • Mechanism : A ketone (e.g., 6-bromo-2H-chromen-2-one) reacts with an amine (e.g., 4-fluoroaniline) under acidic or basic conditions to form an imine intermediate, followed by cyclization to generate the enamine structure .

  • Key Reactants :

    • Aldehyde/Ketone : 6-bromo-2H-chromen-2-one

    • Amine : 4-fluoroaniline

    • Reagents : Acid catalyst (e.g., HCl), solvent (e.g., ethanol) .

Incorporation of Benzimidazole Substituent

The 1H-benzo[d]imidazol-2-yl group may be introduced via:

  • Coupling reactions : Suzuki or Ullmann coupling to attach a benzimidazole fragment to the chromen-2-ylidene core .

  • In situ generation : Condensation of a benzimidazole precursor (e.g., o-phenylenediamine derivatives) with the chromen-2-ylidene system .

Condensation Reactions

  • Example : Synthesis of fluoro-functionalized imines (e.g., FPIN) involves refluxing substituted anilines and aldehydes in solvents like acetonitrile .

  • Relevance : Similar conditions may apply to the target compound’s chromen-2-ylidene formation.

  • Key Factors :

    • Temperature : Reflux conditions (e.g., 80–120°C) .

    • Catalyst : Acidic or basic conditions (e.g., HCl, pyridine) .

Cyclization and Ring Formation

  • Microwave assistance : Accelerated cyclization of intermediates, as observed in triazepine syntheses .

  • Reagents : Hydrazinediium dithiocyanate or other nucleophilic agents for heterocyclization .

Fluorine Substitution Effects

  • Electronic impact : Fluorine’s electron-withdrawing nature enhances stability and reactivity, as seen in FPIN’s nonlinear optical properties .

  • Steric effects : Bulky substituents (e.g., benzimidazole) influence molecular planarity and intermolecular interactions .

Dihedral Angles and Conformation

  • Example : In pyrazolone derivatives, dihedral angles between aromatic rings (e.g., 23.73°) indicate conformational flexibility .

  • Relevance : The target compound’s chromen-2-ylidene and benzimidazole groups may exhibit similar angular relationships, affecting reactivity.

Spectroscopic and Crystallographic Insights

  • X-ray diffraction : Critical for confirming stereochemistry (e.g., Z-configuration) and molecular packing .

  • NMR and IR : Expected to show characteristic shifts for imine (C=N) and aromatic protons .

Functional Group Reactivity

  • Imine group : Potential for hydrolysis or further functionalization (e.g., alkylation) .

  • Bromine substitution : Susceptible to nucleophilic substitution under basic conditions .

Comparison of Analogous Systems

FeatureTarget CompoundAnalogous Systems (e.g., FPIN , Pyrazolone )
Core Structure Chromen-2-ylidene + benzimidazoleImine + fluoro-substituted phenol/naphthol
Synthesis Condensation + couplingCondensation of aldehydes + anilines
Key Functional Groups Imine, bromine, fluorineImine, hydroxyl, fluorine
Stability Enhanced by fluorine and bromineStabilized by NLO properties and H-bonding

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural similarities and differences with analogs from the evidence:

Compound Name / Source Core Structure Key Substituents Functional Groups Notable Features
Target Compound Benzoimidazole-Chromene 6-Bromo, 4-fluoroaniline Imine, Halogens (Br, F) (Z)-configuration, planar chromene system
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole Benzoimidazole Dioxol-5-yloxy, Fluoro Ether, Halogen (F) Enhanced solubility due to dioxol ether group
N-Sulfonylamidines (e.g., N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine) Benzoimidazole Sulfonyl, Alkyl/aryl Sulfonamide, Amidine High polarity, potential as chemical intermediates
Crystalline 1-((2R,4R)-2-(Benzoimidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate Benzoimidazole-Piperidine Cyanophenyl, Urea Urea, Maleate salt Polymorphism, pharmaceutical relevance
3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol Benzoimidazole Trifluoromethyl, Propanol Alcohol, CF3 High lipophilicity, thermal stability (mp 248°C)

Physicochemical Properties

  • Halogen Effects : The 6-bromo group in the target may increase molecular weight (~370–400 g/mol estimated) compared to fluoro/trifluoromethyl analogs (e.g., 244–300 g/mol in ). Bromine also enhances hydrophobicity relative to fluorine.
  • Thermal Stability : Trifluoromethyl-substituted benzimidazoles in exhibit high melting points (e.g., 248°C), suggesting the target’s bromo/fluoro groups may similarly improve thermal resistance.
  • Solubility : The dioxol-ether group in improves aqueous solubility, whereas the target’s bromo and chromene groups likely reduce it.

Q & A

Q. Optimization Strategies :

ParameterOptimal ConditionYield ImprovementReference
CatalystSodium metabisulfite (11 mmol)89–97%
Solvent1,3-dimethyl-2-imidazolidinoneReduced byproducts
Temperature20°C (room temp. for sensitive intermediates)97% purity

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

Basic Research Question

  • FT-IR : Analyze the C=N stretch (1600–1650 cm⁻¹) for imine linkage and C-F stretch (1100–1200 cm⁻¹) .
  • ¹H/¹³C NMR : Key markers include:
    • Aromatic protons (δ 6.8–8.2 ppm) for chromene and benzimidazole rings.
    • Z-configuration confirmation via NOESY coupling between chromene C-H and adjacent substituents .
    • Fluorine coupling in ¹⁹F NMR (δ -110 to -120 ppm) .
  • UV-Vis : π→π* transitions (λmax ~300–350 nm) for chromene conjugation .

Advanced Tip : DFT calculations (e.g., B3LYP/6-311G**) predict electronic transitions and validate experimental UV-Vis data .

How can researchers resolve contradictions in NMR data when confirming the Z-isomer configuration of the compound?

Advanced Research Question
Contradictions often arise from overlapping signals or dynamic exchange effects. Methodological solutions include:

  • Variable Temperature NMR : Cooling to -40°C in DMSO-d₆ to slow rotation and resolve imine proton splitting .
  • NOESY/ROESY : Detect spatial proximity between chromene C-H and benzimidazole protons to confirm Z-configuration .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, though challenging due to crystallization difficulties .

Example : In , FT-IR and ¹H NMR discrepancies for imine protons were resolved using 2D-NMR to assign coupling patterns.

What methodologies are recommended for assessing the compound's inhibitory activity against specific kinase targets, considering selectivity and potency?

Advanced Research Question

  • Kinase Assays : Use recombinant kinase domains (e.g., ALK5) in luciferase-based reporter systems (IC₅₀ values <0.02 μM indicate high potency) .
  • Selectivity Profiling : Screen against a panel of 320 kinases (e.g., KinomeScan) to identify off-target effects. showed >95% selectivity for ALK5/ALK4 over other kinases.
  • Cellular Models : Stable cell lines (e.g., HaCaT or 4T1 with 3TP-luc reporter) quantify TGF-β pathway inhibition .

Q. Data Interpretation :

Assay TypeIC₅₀ (μM)Selectivity Ratio (ALK5 vs. Others)Reference
Kinase Inhibition0.013>100:1
Cellular Luciferase0.012–0.016N/A

In designing experiments to study the compound's stability under various pH and temperature conditions, which analytical methods provide the most reliable data?

Advanced Research Question

  • HPLC-MS : Monitor degradation products at pH 2–12 and 25–60°C. Use C18 columns with acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition (e.g., >200°C stability in ).
  • ¹H NMR Stability Studies : Track proton environment shifts in D₂O or PBS buffer over 72 hours .

Q. Key Findings :

  • Acidic Conditions : Rapid hydrolysis of the imine bond at pH <3.
  • Photostability : UV light exposure (λ=254 nm) induces chromene ring isomerization, requiring amber vials for storage .

How can computational methods like DFT or molecular docking enhance the understanding of this compound's mechanism of action?

Advanced Research Question

  • DFT Calculations : Optimize geometry and predict frontier orbitals (HOMO/LUMO) to explain electron-deficient regions for kinase binding .
  • Molecular Docking (AutoDock Vina) : Simulate binding to ALK5 (PDB: 1B6C) to identify key interactions (e.g., hydrogen bonds with Lys 232 or hydrophobic contacts with Leu 340) .
  • MD Simulations : Assess binding stability over 100 ns trajectories to validate docking poses .

Case Study : In , docking aligned with kinase assay data, showing the fluorophenyl group's role in hydrophobic pocket occupancy.

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